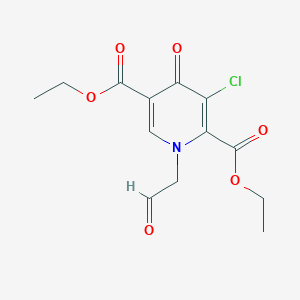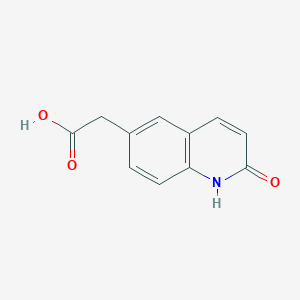
2-(2-oxo-1H-quinolin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-1H-quinolin-6-yl)acetic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring system with an acetic acid moiety, making it a valuable scaffold for the synthesis of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1H-quinolin-6-yl)acetic acid typically involves the acylation of quinoline derivatives. One common method is the reaction of quinoline-2,4-dione with acetic anhydride under acidic conditions . Another approach involves the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-oxo-1H-quinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
2-(2-oxo-1H-quinolin-6-yl)acetic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-oxo-1H-quinolin-6-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline ring structure but lacks the acetic acid moiety.
2-Hydroxyquinoline: Contains a hydroxyl group instead of the acetic acid moiety.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position.
Uniqueness
This makes it a versatile compound for the synthesis of a wide range of biologically active molecules .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-(2-oxo-1H-quinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
Clave InChI |
DZHMYWRHCYFJRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=O)N2)C=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


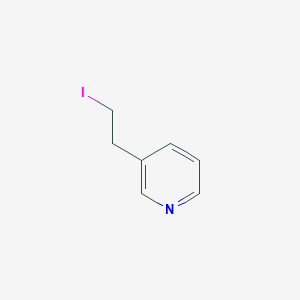
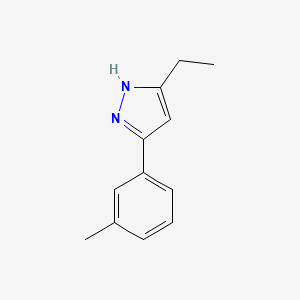

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
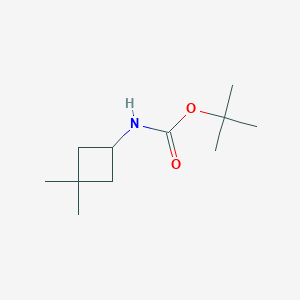
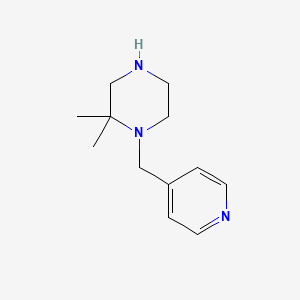
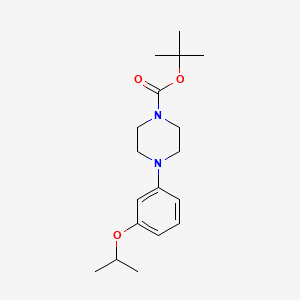
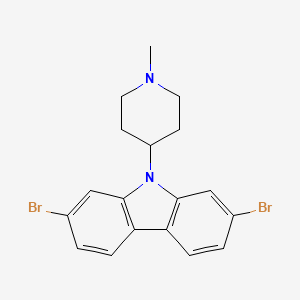

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
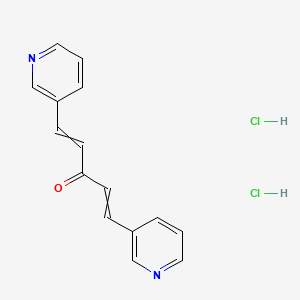
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
